molecular formula C32H26BrN3O4 B11694138 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11694138
M. Wt: 596.5 g/mol
InChI Key: JQVWHWCFGQXWGZ-ALQBTCKLSA-N
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Description

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H18BrN3O2 and a molecular weight of 448.31 . This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine and phenyl groups, linked to a phenoxy group and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Chemical Reactions Analysis

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide in terms of its specific substitutions and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H26BrN3O4

Molecular Weight

596.5 g/mol

IUPAC Name

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C32H26BrN3O4/c1-38-26-14-10-23(31(17-26)39-2)19-34-36-32(37)20-40-25-12-8-22(9-13-25)30-18-27(21-6-4-3-5-7-21)28-16-24(33)11-15-29(28)35-30/h3-19H,20H2,1-2H3,(H,36,37)/b34-19+

InChI Key

JQVWHWCFGQXWGZ-ALQBTCKLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)OC

Origin of Product

United States

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